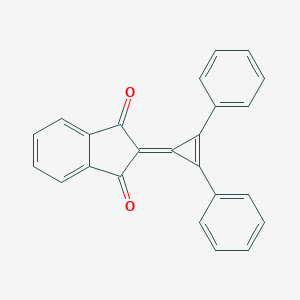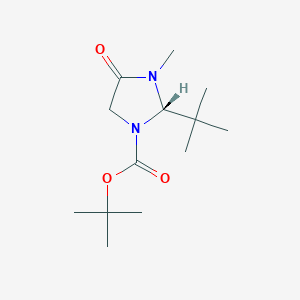![molecular formula C22H30O3 B105296 [(4bS,8aR)-4b,8,8-trimethyl-7-oxo-2-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthren-3-yl] acetate CAS No. 18385-56-3](/img/structure/B105296.png)
[(4bS,8aR)-4b,8,8-trimethyl-7-oxo-2-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthren-3-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4bS,8aR)-4b,8,8-trimethyl-7-oxo-2-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthren-3-yl] acetate is a complex organic compound with a unique structure. This compound is characterized by its hexahydro-phenanthrene core, which is substituted with various functional groups, including an acetyloxy group, a methylethyl group, and multiple methyl groups. The stereochemistry of the compound is specified by the (4aS) and (4abeta) designations, indicating the spatial arrangement of the atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4bS,8aR)-4b,8,8-trimethyl-7-oxo-2-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthren-3-yl] acetate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a Diels-Alder reaction to form the hexahydro-phenanthrene core, followed by selective functionalization of the core to introduce the acetyloxy, methylethyl, and methyl groups. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production. Additionally, purification techniques, such as chromatography and recrystallization, are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(4bS,8aR)-4b,8,8-trimethyl-7-oxo-2-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthren-3-yl] acetate can undergo various chemical reactions, including:
Oxidation: The acetyloxy group can be oxidized to form a carboxylic acid.
Reduction: The ketone group in the phenanthrene core can be reduced to an alcohol.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
[(4bS,8aR)-4b,8,8-trimethyl-7-oxo-2-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthren-3-yl] acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which [(4bS,8aR)-4b,8,8-trimethyl-7-oxo-2-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthren-3-yl] acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4aS)-6-Hydroxy-3,4,4a,9,10,10aalpha-hexahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2(1H)-phenanthrenon
- (4aS)-6-Methoxy-3,4,4a,9,10,10aalpha-hexahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2(1H)-phenanthrenon
Uniqueness
The presence of the acetyloxy group in [(4bS,8aR)-4b,8,8-trimethyl-7-oxo-2-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthren-3-yl] acetate distinguishes it from similar compounds, providing unique chemical reactivity and potential biological activity. This functional group can undergo specific reactions that are not possible with the hydroxy or methoxy analogs, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
18385-56-3 |
|---|---|
Molekularformel |
C22H30O3 |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
[(4bS,8aR)-4b,8,8-trimethyl-7-oxo-2-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthren-3-yl] acetate |
InChI |
InChI=1S/C22H30O3/c1-13(2)16-11-15-7-8-19-21(4,5)20(24)9-10-22(19,6)17(15)12-18(16)25-14(3)23/h11-13,19H,7-10H2,1-6H3/t19-,22+/m0/s1 |
InChI-Schlüssel |
ZZXCGSMAGGEMLX-SIKLNZKXSA-N |
Isomerische SMILES |
CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCC(=O)C3(C)C)C)OC(=O)C |
SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(=O)C3(C)C)C)OC(=O)C |
Kanonische SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(=O)C3(C)C)C)OC(=O)C |
Synonyme |
(4aS)-6-Acetyloxy-3,4,4a,9,10,10aα-hexahydro-1,1,4aβ-trimethyl-7-(1-methylethyl)-2(1H)-phenanthrenone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


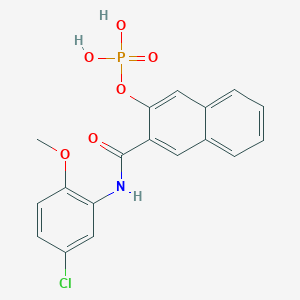

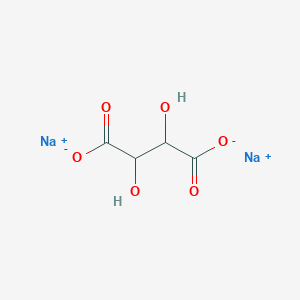
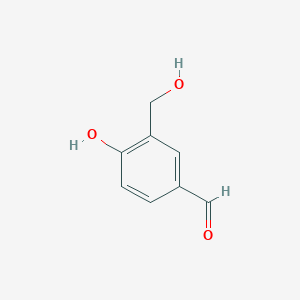
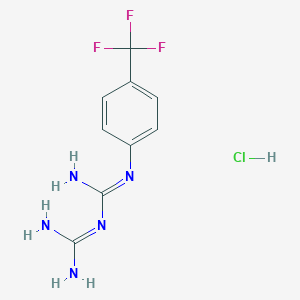
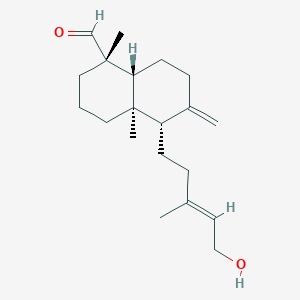
![2-[(4-Acetylphenyl)methyl]cyclopentan-1-one](/img/structure/B105231.png)
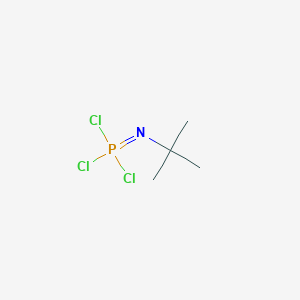
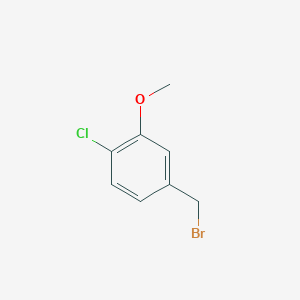
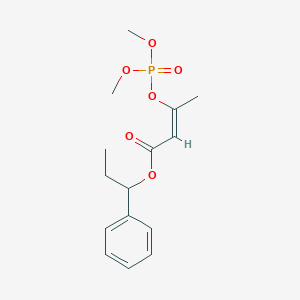
![N-[3-(Diethylamino)propyl]carbamodithioic acid](/img/structure/B105245.png)
